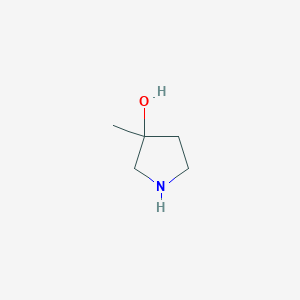

![molecular formula C₁₀H₁₅NO₃ B050500 8-méthyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate de méthyle CAS No. 36127-17-0](/img/structure/B50500.png)

8-méthyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate de méthyle

Vue d'ensemble

Description

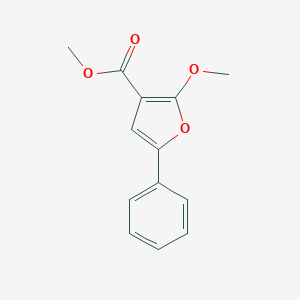

Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate (M8MOC) is a heterocyclic compound that is part of the oxazole family. It is a colorless solid that is soluble in organic solvents and is used in a variety of applications in the laboratory. M8MOC is an important intermediate in the synthesis of many organic compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Applications De Recherche Scientifique

Synthèse des alcaloïdes tropaniques

L'échafaudage 8-azabicyclo[3.2.1]octane, qui est le noyau central de la famille des alcaloïdes tropaniques, se trouve dans ce composé . Cette structure est utilisée dans la synthèse des alcaloïdes tropaniques, qui présentent un large éventail d'activités biologiques intéressantes .

Construction énantiosélective

La recherche visant à préparer cette structure de base de manière stéréosélective a attiré l'attention de nombreux groupes de recherche dans le monde entier . Le contrôle stéréochimique est obtenu directement dans la même transformation qui génère l'architecture 8-azabicyclo[3.2.1]octane .

Activité nématicide

Des composés dérivés de cette molécule ont montré une activité nématicide contre les nématodes du bois de pin et les nématodes à nœuds racinaires . Cela en fait un candidat potentiel pour le développement de nouveaux nématocides écologiques, efficaces et moins toxiques .

Synthèse de la cocaïne

La 2-carbomethoxytropinone (2-CMT) est un intermédiaire organique couramment utilisé dans la synthèse de la cocaïne et de ses analogues . Au moins depuis 1999, aucune voie réactionnelle n'a été découverte qui synthétise des composés de type cocaïne sans utiliser la réduction de la 2-CMT .

Biosynthèse des alcaloïdes tropaniques

Ce composé joue un rôle crucial dans la biosynthèse des alcaloïdes tropaniques, qui sont de précieux métabolites secondaires des plantes principalement trouvés à des concentrations élevées dans les familles des Solanacées et des Erythroxylacées .

Importance évolutive

La capacité à produire des alcaloïdes tropaniques, qui implique ce composé, est apparue plus d'une fois au cours de l'évolution des angiospermes <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www

Mécanisme D'action

Target of Action

Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate, also known as 2-carbomethoxy-3-tropinone, is a compound that is structurally related to the family of tropane alkaloids . The primary targets of tropane alkaloids are known to be various types of receptors in the nervous system .

Mode of Action

Given its structural similarity to tropane alkaloids, it may interact with its targets in a similar manner . Tropane alkaloids typically bind to their target receptors, leading to changes in the receptor’s activity .

Biochemical Pathways

Tropane alkaloids, to which this compound is structurally related, are known to affect a variety of biochemical pathways, particularly those involved in neurotransmission .

Result of Action

Given its structural similarity to tropane alkaloids, it may have similar effects, such as altering neurotransmission .

Analyse Biochimique

Biochemical Properties

Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with serotonin (5-hydroxytryptamine, 5-HT) receptors, which are crucial in both vertebrates and invertebrates . These interactions can influence various physiological activities, such as mood, appetite, and intestinal movements. The compound’s interaction with 5-HT receptors also suggests potential nematicidal activity, making it a candidate for developing environmentally friendly pesticides .

Cellular Effects

Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate affects various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with 5-HT receptors can alter neurotransmitter release and uptake, impacting neuronal communication and behavior . Additionally, the compound’s effects on gene expression can lead to changes in protein synthesis and cellular responses, highlighting its potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s interaction with 5-HT receptors involves binding to the receptor sites, leading to either agonistic or antagonistic effects . This binding can result in the inhibition or activation of downstream signaling pathways, ultimately affecting cellular functions and physiological responses. Additionally, the compound’s influence on gene expression can modulate the production of specific proteins, further contributing to its biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of byproducts that may have different biological activities . Long-term exposure to the compound in in vitro or in vivo studies can result in sustained changes in cellular function, highlighting the importance of understanding its temporal effects.

Dosage Effects in Animal Models

The effects of Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulating neurotransmitter activity and improving physiological functions . At higher doses, it may cause toxic or adverse effects, including disruptions in cellular metabolism and organ function. Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.

Metabolic Pathways

Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall biological activity. The study of its metabolic pathways can provide insights into its pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding its transport and distribution is essential for predicting its bioavailability and therapeutic potential.

Subcellular Localization

Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . This localization can influence its interactions with biomolecules and its overall biological effects. Studying its subcellular localization can provide valuable insights into its mechanism of action and potential therapeutic applications.

Propriétés

IUPAC Name |

methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-11-6-3-4-7(11)9(8(12)5-6)10(13)14-2/h6-7,9H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXEMSGQRTGSYOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1C(C(=O)C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00957545 | |

| Record name | 2-(Carbomethoxy)-3-tropinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00957545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

36127-17-0 | |

| Record name | 2-(Carbomethoxy)-3-tropinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36127-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 36127-17-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72911 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Carbomethoxy)-3-tropinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00957545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the role of 2-carbomethoxy-3-tropinone in cocaine biosynthesis?

A1: 2-Carbomethoxy-3-tropinone is a crucial intermediate in the cocaine biosynthesis pathway within Erythroxylum coca plants. [, , ] It is not directly converted to cocaine, but rather undergoes a two-step transformation. First, it is reduced to methylecgonine by the enzyme methylecgonone reductase. [] This enzyme, belonging to the aldo-keto reductase family, exhibits high specificity for 2-carbomethoxy-3-tropinone and catalyzes the stereospecific reduction to form the 2-carbomethoxy-3β-tropine (methylecgonine) isomer. [] Subsequently, methylecgonine is esterified with benzoyl-CoA by a BAHD acyltransferase enzyme, yielding cocaine. []

Q2: How does the biosynthetic pathway of cocaine in Erythroxylum coca differ from that in Solanaceae plants?

A2: Interestingly, the tropinone reduction step in cocaine biosynthesis differs significantly between Erythroxylum coca (Erythroxylaceae) and plants from the Solanaceae family (e.g., Atropa belladonna). [] While Solanaceae species utilize short-chain dehydrogenase/reductase (SDR) enzymes for tropinone reduction, Erythroxylum coca employs an aldo-keto reductase (AKR), namely methylecgonone reductase. [] This distinction highlights an example of convergent evolution, where different enzyme families have evolved to catalyze similar reactions in separate lineages. []

Q3: What is the significance of the stereospecificity of methylecgonone reductase in cocaine biosynthesis?

A3: Methylecgonone reductase displays strict stereospecificity, exclusively reducing 2-carbomethoxy-3-tropinone to the 2-carbomethoxy-3β-tropine (methylecgonine) isomer. [] This specificity is crucial because only the (+) enantiomer of 2-carbomethoxy-3-tropinone is effectively converted to cocaine within the plant. [] The utilization of a stereospecific enzyme ensures the production of the correct enantiomer, ultimately contributing to the formation of biologically active cocaine.

Q4: Where in Erythroxylum coca plants is 2-carbomethoxy-3-tropinone primarily metabolized?

A4: The highest activity and expression levels of methylecgonone reductase, the enzyme responsible for metabolizing 2-carbomethoxy-3-tropinone, are observed in young, expanding leaves of Erythroxylum coca. [] This finding contrasts with tropane alkaloid biosynthesis in Solanaceae plants, where the process primarily occurs in root tissues. [] The distinct localization of enzymatic activity within different plant parts further underscores the independent evolution of tropane alkaloid biosynthesis pathways in these families.

Q5: How can 2-carbomethoxy-3-tropinone be used in synthetic chemistry?

A5: (R)-2-Carbomethoxy-3-tropinone serves as a valuable starting material in the synthesis of various diaryltropane derivatives, including those with potential pharmaceutical applications. [] For example, it can be chemically transformed into (R)-2-aryl-2-tropinone, which is a key intermediate in the synthesis of both (R)-2β,3β- and (R)-2α,3α-diaryltropanes. [] These compounds, particularly (R)-3β-(4-methylphenyl)-2β-phenyltropane (RTI-422), have been investigated for their binding affinity to dopamine, serotonin, and norepinephrine transporters, highlighting their potential as pharmacological tools or therapeutic leads. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B50417.png)

![2-[[[(6S)-2,6-diamino-3-[[(2S)-2-[(2-aminoacetyl)amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-8-methylsulfanyl-5-oxooctanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B50419.png)

![7-(5a,5b,8,8,11a,13b-Hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-3-yl)-1-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydroxyoctan-4-one](/img/structure/B50432.png)